5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid
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Overview
Description
5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid is a compound belonging to the thiophene family, characterized by the presence of a difluoromethyl group attached to the thiophene ring Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid typically involves the following steps:
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Formation of the Difluoromethylated Thiophene Intermediate
Starting Materials: Thiophene, difluoromethylating agents (e.g., difluoromethyl bromide).
Reaction Conditions: The thiophene is reacted with the difluoromethylating agent in the presence of a base such as potassium carbonate, under an inert atmosphere (e.g., nitrogen) and at elevated temperatures (e.g., 80-100°C).
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Carboxylation
Starting Materials: Difluoromethylated thiophene intermediate, carbon dioxide.
Reaction Conditions: The intermediate is subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature (e.g., 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidized derivatives such as sulfoxides or sulfones.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Products: Reduced forms such as thiols or thioethers.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Conditions: Performed in polar solvents under reflux conditions.
Products: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid serves as a building block for the construction of more complex molecules
Biology and Medicine
This compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates. Research has shown its promise in developing anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In materials science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The incorporation of difluoromethyl groups can enhance the electronic properties and stability of these materials.
Mechanism of Action
The mechanism by which 5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and dipole interactions with biological macromolecules, influencing their function. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Similar in structure but with a trifluoromethyl group, offering different electronic properties.
5-(Methyl)thiophene-2-carboxylic acid: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
5-(Chloromethyl)thiophene-2-carboxylic acid: Contains a chloromethyl group, which can lead to different substitution patterns and reactivity.
Uniqueness
5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable scaffold in various fields of research.
Properties
IUPAC Name |
5-[5-(difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZCSOMRIGFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)F)C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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